Jak-IN-25

Description

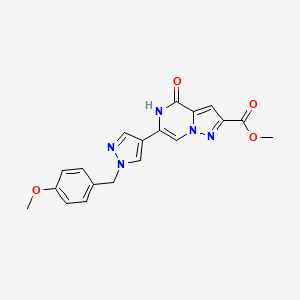

Structure

3D Structure

Properties

Molecular Formula |

C19H17N5O4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

methyl 6-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate |

InChI |

InChI=1S/C19H17N5O4/c1-27-14-5-3-12(4-6-14)9-23-10-13(8-20-23)16-11-24-17(18(25)21-16)7-15(22-24)19(26)28-2/h3-8,10-11H,9H2,1-2H3,(H,21,25) |

InChI Key |

KJSUDTXSTRQSEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)C3=CN4C(=CC(=N4)C(=O)OC)C(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

Jak-IN-25: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-25 is a potent small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[3][4][5] These signaling pathways are integral to a multitude of cellular processes, including hematopoiesis, immune regulation, inflammation, and cell proliferation.[4][6] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of various diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer, making JAK inhibitors a significant area of therapeutic interest.[7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory profile, the signaling pathways it modulates, and representative experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[6] STATs are subsequently recruited and phosphorylated by the activated JAKs. Upon phosphorylation, STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus, where they act as transcription factors, modulating the expression of target genes involved in inflammation, immunity, and cell growth.[4][6]

This compound exerts its effect by acting as an ATP-competitive inhibitor of the JAK kinases. By binding to the ATP-binding pocket of the kinase domain of JAK enzymes, this compound prevents the phosphorylation of the JAKs themselves and subsequent downstream signaling molecules, effectively blocking the entire JAK-STAT signaling cascade. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a modulation of the immune response.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against various JAK isoforms and in a cellular context. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Target | IC50 (nM) |

| TYK2 | 6 |

| JAK1 | 21 |

| JAK2 | 8 |

| JAK3 | 1051 |

| Human Whole Blood (IL-12) | 28 |

Data sourced from APExBIO and MedchemExpress.[1][2]

This profile demonstrates that this compound is a potent inhibitor of TYK2, JAK1, and JAK2, with significantly less activity against JAK3. The potent inhibition in a human whole blood assay indicates its activity in a complex biological environment.[1][2]

Signaling Pathway and Inhibition

The following diagram illustrates the JAK-STAT signaling pathway and the point of intervention for this compound.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not publicly available, this section outlines representative methodologies for key experiments used to evaluate JAK inhibitors. These protocols are based on established practices in the field.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against purified JAK enzymes.

Principle: These assays measure the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate or the consumption of ATP. The effect of an inhibitor is determined by measuring the reduction in kinase activity at various inhibitor concentrations to calculate the IC50 value.

Representative Protocol (ADP-Glo™ Kinase Assay):

-

Reagents and Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Substrate peptide (e.g., a poly(Glu, Tyr) peptide).

-

ATP.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

384-well white assay plates.

-

-

Procedure:

-

Prepare the kinase reaction by adding the purified JAK enzyme, substrate peptide, and kinase reaction buffer to the wells of the assay plate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

-

Cellular Assays

Objective: To assess the inhibitory activity of a compound on JAK-STAT signaling within a cellular context.

Principle: These assays typically use cell lines that are dependent on a specific cytokine for proliferation or that have a reporter gene under the control of a STAT-responsive promoter. The effect of the inhibitor is measured by a decrease in cell proliferation or reporter gene expression.

Representative Protocol (Cytokine-Dependent Cell Proliferation Assay):

-

Reagents and Materials:

-

A cytokine-dependent cell line (e.g., TF-1 cells, which proliferate in response to GM-CSF, activating JAK2).

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Recombinant human cytokine (e.g., GM-CSF).

-

This compound serially diluted in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well clear-bottom white assay plates.

-

-

Procedure:

-

Seed the cytokine-dependent cells into the wells of the assay plate in a medium lacking the growth factor and starve them for a few hours.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells.

-

Stimulate the cells with the appropriate cytokine (e.g., GM-CSF) at a concentration that induces submaximal proliferation.

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well.

-

Mix the contents and incubate at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

-

Logical Relationship: From Molecular Inhibition to Cellular Response

The mechanism of action of this compound can be understood as a logical progression from direct molecular interaction to a measurable cellular outcome.

Conclusion

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ashpublications.org [ashpublications.org]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. After 25 years of drug development, do we know JAK? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. JAK inhibitor - Biotech Encyclopedia [anilocus.com]

- 8. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Jak-IN-25: An In-Depth Technical Profile of a Potent JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Janus kinase (JAK) inhibitor, Jak-IN-25. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its inhibitory profile, the underlying signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Inhibitory Profile of this compound

This compound is a potent inhibitor of the Janus kinase family of enzymes, demonstrating varying degrees of selectivity across the four members: JAK1, JAK2, JAK3, and TYK2. The inhibitor has been evaluated in both biochemical and cell-based assays to determine its half-maximal inhibitory concentration (IC50), a key measure of its potency.

Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified against purified JAK enzymes and in a complex biological matrix. The IC50 values are summarized in the table below, providing a clear comparison of its potency against each kinase and its efficacy in a more physiologically relevant setting.

| Target | Assay Type | IC50 (nM) |

| TYK2 | Biochemical | 6 |

| JAK1 | Biochemical | 21 |

| JAK2 | Biochemical | 8 |

| JAK3 | Biochemical | 1051 |

| IL-12 Signaling | Human Whole Blood (HEB IL-12) | 28 |

Data sourced from APExBIO and MedchemExpress.[1][2]

Mechanism of Action: The JAK-STAT Signaling Pathway

Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[3][5]

JAK inhibitors, including this compound, exert their effects by binding to the kinase domain of JAK enzymes, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately preventing the transcription of target genes involved in the inflammatory cascade.[6]

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound. These protocols are representative of standard industry practices for evaluating JAK inhibitors.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.

1. Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagents (e.g., HTRF, luminescence-based ADP detection)

-

Microplates (e.g., 384-well)

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the kinase assay buffer, the respective JAK enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents according to the manufacturer's protocol.

-

Read the signal on a compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Human Whole Blood (HEB) IL-12 Signaling Assay

This cell-based assay measures the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a complex biological environment.

1. Reagents and Materials:

-

Freshly drawn human whole blood

-

Recombinant human IL-12

-

This compound (dissolved in DMSO)

-

Fixation and permeabilization buffers

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled anti-phospho-STAT4 antibody

-

Flow cytometer

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Aliquot human whole blood into tubes.

-

Add the diluted this compound or DMSO (vehicle control) to the blood and pre-incubate.

-

Stimulate the blood samples with IL-12 to induce STAT4 phosphorylation.

-

After a short incubation, stop the stimulation by adding a fixation buffer.

-

Lyse the red blood cells and permeabilize the remaining white blood cells.

-

Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT4.

-

Wash the cells with PBS.

-

Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT4 signal in a specific cell population (e.g., lymphocytes).

-

Calculate the percent inhibition of STAT4 phosphorylation for each concentration of this compound and determine the IC50 value.

Caption: Workflow for a typical biochemical kinase inhibition assay.

References

- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. apexbt.com [apexbt.com]

- 5. glpbio.com [glpbio.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

A Technical Guide to the Kinase Selectivity of Jak-IN-25 for TYK2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the kinase selectivity profile of Jak-IN-25, a potent inhibitor of the Janus kinase (JAK) family, with a specific focus on its activity against Tyrosine Kinase 2 (TYK2). This guide includes quantitative biochemical and cellular data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the JAK-STAT Pathway and TYK2

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for immunity, hematopoiesis, and inflammation.[1][2][3] The pathway transduces signals from numerous cytokines and growth factors from the cell surface to the nucleus, culminating in the regulation of gene transcription.[2][3] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3][4]

These kinases associate with the intracellular domains of type I and II cytokine receptors.[5] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.[2][5] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors.[2][6]

TYK2 plays a pivotal role in mediating signals for key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[7][8] Dysregulation of TYK2-mediated signaling is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[7][8] Consequently, selective inhibition of TYK2 is a highly attractive therapeutic strategy, as it can modulate the specific pathological cytokine pathways while potentially avoiding the broader immunosuppressive and off-target effects associated with pan-JAK inhibitors.[8][9]

Quantitative Selectivity Profile of this compound

This compound has been characterized as a potent JAK inhibitor. Its selectivity has been determined through biochemical and cellular assays.

Biochemical Selectivity against JAK Family Kinases

The inhibitory activity of this compound was measured against the catalytic domains of the four JAK family members. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of TYK2, JAK1, and JAK2, with significantly weaker activity against JAK3.

| Kinase Target | IC50 (nM) | Selectivity (Fold vs. TYK2) |

| TYK2 | 6 | 1x |

| JAK1 | 21 | 3.5x |

| JAK2 | 8 | 1.3x |

| JAK3 | 1051 | 175.2x |

| Data sourced from MedchemExpress and APExBIO.[10][11] |

Cellular Functional Activity

To assess its activity in a more physiologically relevant context, this compound was tested in a human whole blood assay that measures the inhibition of IL-12. The IL-12 signaling pathway is critically dependent on TYK2.

| Assay | IC50 (nM) |

| Human Whole Blood (IL-12) | 28 |

| Data sourced from MedchemExpress and APExBIO.[10][11] |

Visualization of Pathways and Workflows

TYK2-Mediated JAK-STAT Signaling Pathway

The following diagram illustrates the central role of TYK2 in transducing signals from cytokine receptors, such as the IL-12 receptor, to the nucleus via STAT protein activation.

Caption: TYK2 in the JAK-STAT signaling cascade.

Kinase Selectivity Profiling Workflow

This workflow outlines the typical experimental process for determining the IC50 values and thus the selectivity of a compound like this compound.

Caption: Workflow for biochemical kinase selectivity profiling.

Experimental Protocols

While the exact proprietary protocols used for this compound are not publicly available, the following sections describe standard, widely accepted methodologies for the types of assays used to generate the selectivity data.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of a purified kinase (TYK2, JAK1, JAK2, JAK3).

Materials:

-

Recombinant human JAK family kinases (purified).

-

Specific peptide substrate for each kinase.

-

Adenosine-5'-triphosphate (ATP).

-

This compound compound.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase activity detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

Microtiter plates (e.g., 384-well).

-

Plate reader capable of detecting the appropriate signal (luminescence, fluorescence).

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:5 dilutions. Further dilute these into the assay buffer to achieve the final desired concentrations.

-

Assay Reaction Setup: In a microtiter plate, add the assay buffer, the specific kinase, and the corresponding peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity. In an ADP-Glo™ assay, for example, a reagent is added to deplete the remaining ATP, followed by a second reagent that converts the generated ADP into a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

-

Data Analysis:

-

Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-kinase control as 0% activity.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.

-

Human Whole Blood (HWB) IL-12 Inhibition Assay

Objective: To measure the potency of this compound in inhibiting the production of the TYK2-dependent cytokine IL-12 in a complex cellular environment.

Materials:

-

Freshly drawn human whole blood from healthy donors, collected in heparin-containing tubes.

-

Stimulant (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)).

-

This compound compound.

-

Culture medium (e.g., RPMI 1640).

-

IL-12p40/p70 ELISA kit.

-

Incubator (37°C, 5% CO2).

-

Centrifuge.

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in culture medium.

-

Assay Setup: Add 180 µL of human whole blood to the wells of a 96-well plate.

-

Inhibitor Addition: Add 10 µL of the diluted this compound solution or vehicle control (DMSO in medium) to the blood and pre-incubate for 1 hour at 37°C.

-

Stimulation: Add 10 µL of the stimulant solution (e.g., LPS/IFNγ) to each well to induce cytokine production.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Plasma Collection: Centrifuge the plate to separate the plasma from the blood cells. Carefully collect the supernatant (plasma).

-

Cytokine Measurement: Quantify the concentration of IL-12 in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percent inhibition of IL-12 production for each concentration of this compound relative to the stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the cellular IC50 value.

-

References

- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK: Not Just Another Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

Jak-IN-25: A Technical Guide to its Role in the JAK/STAT Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Jak-IN-25, a potent inhibitor of the Janus kinase (JAK) family. It details the compound's inhibitory profile, its mechanism of action within the JAK/STAT signaling cascade, and the experimental methodologies used for its characterization.

Introduction to the JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus.[1][2][3] This pathway is integral to a multitude of cellular processes, including immune responses, cell proliferation and differentiation, and hematopoiesis.[2][4][5] The core components of this pathway are the JAKs (JAK1, JAK2, JAK3, and TYK2) and the STAT family of transcription factors.[1][4]

Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[1][4] Consequently, the JAK family of enzymes has emerged as a significant therapeutic target for the development of small molecule inhibitors.[2][6]

This compound: A Potent JAK Inhibitor

This compound is a small molecule inhibitor that demonstrates potent and selective activity against members of the JAK family. Its inhibitory profile makes it a valuable tool for research into the physiological and pathological roles of the JAK/STAT pathway and a potential starting point for the development of novel therapeutics.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against the four members of the JAK family and in a human whole blood assay measuring the inhibition of Interleukin-12 (IL-12), a key cytokine that signals through the JAK/STAT pathway.[7] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| TYK2 | 6 |

| JAK1 | 21 |

| JAK2 | 8 |

| JAK3 | 1051 |

| IL-12 (in HWB) | 28 |

Table 1: In vitro and cellular inhibitory activity of this compound. Data sourced from MedchemExpress.[7]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of JAK enzymes. By binding to the ATP-binding site of the JAKs, it prevents the phosphorylation and subsequent activation of the downstream STAT proteins. This interruption of the signaling cascade is depicted in the following diagrams.

The Canonical JAK/STAT Signaling Pathway

Caption: The canonical JAK/STAT signaling pathway.

Inhibition of the JAK/STAT Pathway by this compound

Caption: Mechanism of JAK/STAT pathway inhibition by this compound.

Experimental Protocols

The following sections detail the general methodologies employed to characterize the inhibitory activity of compounds like this compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) are expressed and purified, often from insect cell systems.[7][8] A specific peptide substrate for the kinase is synthesized or commercially obtained.

-

Assay Reaction: The kinase reaction is typically performed in a 96-well or 384-well plate format.[9]

-

A reaction buffer containing the purified JAK enzyme, the peptide substrate, and varying concentrations of this compound is prepared.

-

The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).[9]

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 10 minutes).[9]

-

-

Reaction Termination and Detection: The reaction is stopped, typically by the addition of an acid solution (e.g., 3% phosphoric acid).[9]

-

The phosphorylated substrate is then separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a filtermat that binds the peptide substrate.[9]

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Human Whole Blood (HWB) IL-12 Inhibition Assay

This cellular assay assesses the ability of an inhibitor to block cytokine signaling in a more physiologically relevant context.

Objective: To determine the IC50 value of this compound for the inhibition of IL-12-induced signaling in human whole blood.

Methodology:

-

Blood Collection and Preparation: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Inhibitor Pre-incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.

-

Cytokine Stimulation: The blood samples are then stimulated with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the production of IL-12.

-

Measurement of IL-12 Levels: After an incubation period, the plasma is separated by centrifugation. The concentration of IL-12 in the plasma is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of IL-12 production inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay directly measures the phosphorylation of STAT proteins within cells in response to cytokine stimulation, providing a direct readout of JAK activity.

Objective: To assess the inhibition of cytokine-induced STAT phosphorylation by this compound in specific cell populations.

Methodology:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, or specific cell lines are cultured.

-

Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a defined period.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to activate the JAK/STAT pathway (e.g., IL-2 for pSTAT5, IFN-α for pSTAT1).[10]

-

Cell Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow antibodies to access intracellular targets.

-

Immunostaining: The cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify different cell populations like T-cells, B-cells, etc.) and an antibody that specifically recognizes the phosphorylated form of a STAT protein (e.g., anti-pSTAT5).[10]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the anti-pSTAT antibody is measured for each cell population.

-

Data Analysis: The level of STAT phosphorylation is quantified, and the percentage of inhibition for each concentration of this compound is calculated. The IC50 value is then determined from a dose-response curve.

Caption: Experimental workflow for a cell-based pSTAT assay.

Conclusion

This compound is a potent inhibitor of the JAK/STAT signaling pathway with a distinct selectivity profile. The experimental methodologies outlined in this guide provide a framework for the characterization of such inhibitors. A thorough understanding of the mechanism of action and the quantitative inhibitory profile of compounds like this compound is crucial for advancing research in immunology, oncology, and other fields where the JAK/STAT pathway plays a pivotal role.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. TGF-beta inhibits IL-12-induced activation of Jak-STAT pathway in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. academic.oup.com [academic.oup.com]

Jak-IN-25 for Cancer Research: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the preclinical evaluation of Jak-IN-25, a potent Janus kinase (JAK) inhibitor, for cancer therapy. This document provides an overview of the JAK/STAT signaling pathway, the mechanism of action of this compound, and detailed experimental protocols for its characterization.

Introduction: The JAK/STAT Pathway in Oncology

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines, interferons, and growth factors.[1][2][3] This pathway plays a pivotal role in cellular processes such as proliferation, differentiation, apoptosis, and immune regulation.[2] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] Dysregulation of the JAK/STAT pathway, often through activating mutations or overexpression of its components, is a hallmark of various malignancies, including hematological cancers and solid tumors.[2] Consequently, targeting the JAK/STAT pathway with small molecule inhibitors has emerged as a promising therapeutic strategy in oncology.[5]

This compound: A Potent Pan-JAK Inhibitor

This compound is a research compound identified as a potent inhibitor of the JAK family of kinases. While publicly available data on this compound is limited, its in vitro inhibitory profile suggests it as a valuable tool for cancer research.

Data Presentation

The inhibitory activity of this compound against the four JAK isoforms and its effect on a downstream signaling event are summarized below.

| Target | IC50 (nM) | Source |

| TYK2 | 6 | [6] |

| JAK1 | 21 | [6] |

| JAK2 | 8 | [6] |

| JAK3 | 1051 | [6] |

| Human Whole Blood IL-12 (HEB IL-12) | 28 | [6] |

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of JAK enzymes. By binding to the ATP-binding site of the JAK kinases, it prevents the phosphorylation and subsequent activation of STAT proteins. This, in turn, blocks the translocation of STAT dimers to the nucleus and the transcription of target genes involved in cell growth and survival.

Experimental Protocols

The following sections detail representative experimental protocols for the preclinical evaluation of this compound in cancer research.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.[7][8]

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the JAK enzyme and substrate peptide solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Phospho-STAT Inhibition Assay

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in cancer cells.

Materials:

-

Cancer cell line known to have an active JAK/STAT pathway (e.g., HEL, SET-2)

-

Cell culture medium and serum

-

Cytokine for stimulation (e.g., IL-6, IFN-γ)

-

This compound stock solution (in DMSO)

-

Lysis buffer

-

Phospho-STAT specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5)

-

Total STAT antibodies

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

-

Western blot or ELISA reagents

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for 15-30 minutes.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated and total STAT proteins by Western blotting or ELISA.

-

Quantify the band intensities or ELISA signal and normalize the p-STAT levels to the total STAT levels.

-

Calculate the percent inhibition of STAT phosphorylation at each concentration of this compound and determine the IC50 value.

Cancer Cell Proliferation Assay

This protocol assesses the anti-proliferative effect of this compound on cancer cell lines.[9][10][11][12]

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and serum

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well clear or white-walled plates

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined optimal density.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with a range of concentrations of this compound or vehicle.

-

Incubate the plates for 72 hours.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the log of the compound concentration.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[13][14]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID, nude mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

-

Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.

Conclusion

This compound is a potent inhibitor of the JAK kinase family with potential applications in cancer research. The provided data indicates strong inhibitory activity against several JAK isoforms. The detailed experimental protocols in this guide offer a framework for the comprehensive preclinical evaluation of this compound and other novel JAK inhibitors. Further investigation into the anti-proliferative effects of this compound in various cancer cell lines and its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential in oncology.

References

- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 2. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. JMIR Research Protocols - Therapeutic Drug Monitoring for Precision Dosing of Janus Kinase Inhibitors: Protocol for a Prospective Observational Study [researchprotocols.org]

- 5. oaepublish.com [oaepublish.com]

- 6. apexbt.com [apexbt.com]

- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of mTOR, JAK/STAT, and Hedgehog pathways inhibitor effect on the proliferation of haematological cancer cell lines [lmaleidykla.lt]

- 12. JAK2 Inhibition Augments the Anti-Proliferation Effects by AKT and MEK Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Jak-IN-25: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-25 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes are critical mediators of the JAK-STAT signaling pathway, which transduces extracellular signals from a wide array of cytokines and growth factors into transcriptional responses, thereby regulating crucial cellular processes such as immunity, proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making JAK inhibitors like this compound valuable tools for research and potential therapeutic development.

This technical guide provides a comprehensive overview of the known inhibitory activity of this compound, detailed experimental protocols for elucidating its downstream signaling effects, and visual representations of the relevant biological pathways and experimental workflows. While specific quantitative data on the downstream effects of this compound are not extensively available in the public domain, this guide equips researchers with the necessary information and methodologies to thoroughly characterize its mechanism of action.

Data Presentation: Kinase Inhibitory Activity of this compound

The primary reported activity of this compound is its direct inhibition of the JAK family kinases. The following table summarizes the available quantitative data on its inhibitory potency.

| Kinase | IC50 (nM) |

| JAK1 | 21 |

| JAK2 | 8 |

| JAK3 | 1051 |

| TYK2 | 6 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways and Experimental Workflows

To understand the downstream consequences of JAK inhibition by this compound, it is essential to visualize the core signaling pathway and the experimental procedures used to investigate it.

JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the expression of target genes.

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound's Downstream Effects

A typical workflow to assess the downstream effects of a JAK inhibitor involves a series of in vitro and cell-based assays.

Figure 2: A generalized experimental workflow for investigating the downstream effects of this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the downstream signaling effects of JAK inhibitors. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

In Vitro JAK Kinase Activity Assay (for IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified JAK kinases by 50%.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 5 µL of a solution containing the JAK enzyme and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay (Western Blot)

Objective: To qualitatively and semi-quantitatively assess the effect of this compound on cytokine-induced phosphorylation of specific STAT proteins in a cellular context.

Materials:

-

A suitable cell line that expresses the cytokine receptor of interest (e.g., HeLa, U-937, or specific cancer cell lines).

-

Cell culture medium and supplements.

-

Cytokine for stimulation (e.g., Interleukin-6 [IL-6] for STAT3, Interferon-gamma [IFN-γ] for STAT1).

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705), anti-total-STAT, and anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6 for 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT and a loading control to normalize the data.

Gene Expression Analysis of Downstream Targets (RT-qPCR)

Objective: To quantify the effect of this compound on the transcription of STAT target genes.

Materials:

-

Cell culture reagents, cytokine, and this compound as described above.

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for target genes (e.g., SOCS3, BCL2L1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Protocol:

-

Treat cells with cytokine and this compound as described in the Western Blot protocol (stimulation time may need to be optimized for gene expression, e.g., 2-6 hours).

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.

Conclusion

This compound is a potent inhibitor of JAK family kinases with selectivity for TYK2, JAK2, and JAK1 over JAK3. While its direct inhibitory activity is established, a comprehensive understanding of its downstream signaling effects at the cellular level requires further investigation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically characterize the impact of this compound on STAT phosphorylation, target gene expression, and cellular fate. Such studies are crucial for elucidating the full pharmacological profile of this compound and for guiding its application in both basic research and drug development endeavors.

The Kinase Inhibition Profile of Jak-IN-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target kinases of Jak-IN-25, a potent Janus kinase (JAK) inhibitor. This document details the inhibitory activity of this compound, the experimental methodologies used to determine its efficacy, and the signaling pathways it modulates.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. This family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making JAK kinases attractive therapeutic targets.[3][4] this compound exhibits potent and differential inhibition across the JAK family, highlighting its potential for specific therapeutic applications.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against the four human JAK kinases has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

| Target Kinase | IC50 (nM) |

| TYK2 | 6 |

| JAK1 | 21 |

| JAK2 | 8 |

| JAK3 | 1051 |

Data sourced from publicly available information.

These data indicate that this compound is a potent inhibitor of TYK2, JAK1, and JAK2, with significantly lower activity against JAK3. This selectivity profile is a critical aspect of its potential therapeutic utility and safety.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is the primary mechanism through which many cytokines, interferons, and growth factors exert their effects on cells.[1][5] The pathway is initiated by the binding of a ligand to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.[2][3]

Different cytokine receptors associate with specific combinations of JAKs, leading to the activation of distinct STAT proteins and the regulation of diverse cellular responses. The differential inhibition of JAKs by this compound can therefore selectively modulate the signaling of specific cytokines.

Experimental Protocols

The determination of IC50 values for this compound against its target kinases is typically performed using in vitro biochemical assays. While the exact protocol for this compound is proprietary, the following represents a generalized and widely accepted methodology for such kinase inhibition assays.

General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is based on the principle of measuring the amount of ADP produced during the kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[6]

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

This compound (or other test inhibitor)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the kinase assay buffer to the wells of the assay plate.

-

Add the test inhibitor (this compound) or vehicle control (DMSO) to the appropriate wells.

-

Add the specific kinase enzyme to all wells except the "no enzyme" control.

-

Add the kinase-specific substrate to all wells.

-

-

Initiation of Kinase Reaction: Start the reaction by adding a predetermined concentration of ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate as per the manufacturer's instructions.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls).

-

Normalize the data to the "vehicle control" (100% activity) and "no enzyme" control (0% activity).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a potent inhibitor of TYK2, JAK1, and JAK2, with substantially lower activity against JAK3. This selectivity profile, determined through rigorous in vitro kinase assays, suggests its potential for targeted therapeutic intervention in diseases driven by aberrant signaling through these specific JAK kinases. The detailed understanding of its mechanism of action within the JAK-STAT pathway and the robust methodologies for its characterization are crucial for its continued development and clinical translation. This guide provides a foundational understanding for researchers and drug development professionals working with this compound and other kinase inhibitors.

References

- 1. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]

Understanding Jak-IN-25: A Technical Guide to its IC50 Values and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Janus kinase (JAK) inhibitor, Jak-IN-25, with a focus on its inhibitory potency (IC50 values) against key kinase targets. It is designed to offer researchers and drug development professionals a comprehensive resource, detailing not only the quantitative inhibitory data but also the underlying experimental methodologies and the broader context of the JAK-STAT signaling pathway.

This compound Inhibitory Potency (IC50)

This compound has been characterized as a potent inhibitor of the Janus kinase family, demonstrating varying degrees of selectivity across the different JAK isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below. This data is crucial for understanding the compound's potency and potential therapeutic applications. This compound is a potent JAK inhibitor with IC50s of 6 nM, 21 nM, 8 nM, and 1051 nM for TYK2, JAK1, JAK2, and JAK3, respectively.[1] Additionally, it has been shown to inhibit the production of IL-12 in human whole blood with an IC50 of 28 nM.[1]

| Target Enzyme | IC50 (nM) |

| TYK2 | 6 |

| JAK1 | 21 |

| JAK2 | 8 |

| JAK3 | 1051 |

| Human Whole Blood IL-12 | 28 |

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular responses to a variety of cytokines and growth factors.[2][3][4] This pathway plays a fundamental role in processes such as hematopoiesis, immune cell development, and inflammation.[2] The binding of a cytokine to its receptor on the cell surface triggers the activation of receptor-associated JAKs.[5] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[5] Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

Experimental Protocol: Determination of IC50 Values for JAK Inhibitors (Biochemical Assay)

The following protocol provides a representative methodology for determining the IC50 values of JAK inhibitors in a biochemical assay format. This type of assay directly measures the inhibitor's effect on the enzymatic activity of the isolated kinase.

3.1. Materials and Reagents

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (or other test inhibitor) dissolved in DMSO

-

Detection Reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule)

-

384-well microplates

-

Microplate reader

3.2. Assay Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and the substrate peptide in the assay buffer to their optimal working concentrations.

-

Reaction Setup:

-

Add a small volume of the diluted this compound solution to the wells of a 384-well microplate.

-

Add the diluted JAK enzyme to each well.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).

-

Reaction Termination and Detection:

-

Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).

-

Add the detection reagent (e.g., phosphotyrosine antibody) to each well.

-

Incubate to allow the detection reagent to bind to the phosphorylated substrate.

-

-

Data Acquisition: Read the signal (e.g., fluorescence, luminescence) on a microplate reader.

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the control wells (containing DMSO without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Below is a workflow diagram for a typical biochemical IC50 determination experiment.

Conclusion

This compound is a potent inhibitor of the JAK family of kinases, with notable selectivity for TYK2, JAK1, and JAK2 over JAK3. The provided IC50 values offer a quantitative measure of its inhibitory activity. Understanding the experimental protocols for determining these values, as well as the broader context of the JAK-STAT signaling pathway, is essential for researchers and drug development professionals working with this and similar compounds. The methodologies and diagrams presented in this guide are intended to serve as a foundational resource for further investigation and application of this compound in various research settings.

References

Methodological & Application

Application Notes and Protocols: JAK-IN-25 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of JAK-IN-25, a novel Janus kinase (JAK) inhibitor. The protocol is designed for researchers in immunology, oncology, and drug discovery to assess the potency and cellular effects of this compound.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][4][5] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[3][5][6] JAK inhibitors, by blocking this pathway, represent a promising therapeutic strategy for these conditions.[7][8] this compound is a small molecule inhibitor designed to target the kinase activity of JAKs. This document outlines a robust cell-based assay to quantify the inhibitory effect of this compound on the JAK-STAT signaling cascade.

Principle of the Assay

This assay utilizes a cellular system to measure the inhibition of JAK-STAT signaling by this compound. Upon stimulation with a specific cytokine (e.g., interferon-alpha or interleukin-6), the JAK-STAT pathway is activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][9] The inhibitory effect of this compound is quantified by measuring the reduction in the level of phosphorylated STAT (pSTAT) in treated cells compared to untreated controls. This can be achieved through various detection methods, such as flow cytometry or a reporter gene assay. The protocol detailed below focuses on the measurement of STAT phosphorylation using flow cytometry.

Data Presentation

Table 1: Inhibitory Activity of this compound on JAK Isoforms

| Isoform | IC50 (nM) | Assay Type |

| JAK1 | 5.9 | Cell-free |

| JAK2 | 5.7 | Cell-free |

| JAK3 | 1.0 | Cell-free |

| TYK2 | 50 | Cell-free |

Note: The IC50 values presented are representative data for a generic JAK inhibitor and should be determined experimentally for this compound.

Table 2: Cellular Potency of this compound

| Cell Line | Stimulant (Cytokine) | Phospho-STAT Measured | Cellular IC50 (nM) |

| TF-1 | IL-6 | pSTAT3 | 30 |

| NK-92 | IL-2 | pSTAT5 | 50 |

| A549 | IFN-α | pSTAT1 | 25 |

Note: The cellular IC50 values are representative and will vary depending on the cell line, cytokine, and assay conditions.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A suitable human cell line expressing the target JAK and cytokine receptor (e.g., TF-1, NK-92, or A549 cells).

-

Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and any necessary growth factors.

-

This compound: Stock solution in DMSO.

-

Cytokine Stimulant: Recombinant human cytokine (e.g., IFN-α, IL-6, IL-2).

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer: (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer: (e.g., 90% methanol or a commercial permeabilization buffer)

-

Staining Buffer: (e.g., PBS with 2% FBS)

-

Antibodies: Fluorochrome-conjugated antibodies specific for the phosphorylated form of the target STAT protein (e.g., Alexa Fluor 647 anti-pSTAT1, PE anti-pSTAT3, or FITC anti-pSTAT5) and corresponding isotype controls.

-

Flow Cytometer

Experimental Procedure

-

Cell Culture and Seeding:

-

Culture cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

-

Ensure cells are in the logarithmic growth phase before the experiment.

-

Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in the culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well U-bottom plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium. The final concentration of DMSO should be kept below 0.1%.

-

Add 50 µL of the diluted compound to the respective wells.

-

Include wells with vehicle (DMSO) only as a negative control.

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Cytokine Stimulation:

-

Prepare the cytokine stimulant at a concentration that induces a robust phosphorylation of the target STAT protein (previously determined by titration).

-

Add 50 µL of the cytokine solution to each well, except for the unstimulated control wells.

-

Incubate the plate for 15-30 minutes at 37°C. The optimal stimulation time should be determined empirically.

-

-

Cell Fixation and Permeabilization:

-

Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cells in 100 µL of Fixation Buffer and incubate for 10-15 minutes at room temperature.

-

Centrifuge, discard the supernatant, and resuspend the cells in 100 µL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

-

-

Immunostaining:

-

Wash the cells twice with 200 µL of Staining Buffer.

-

Resuspend the cells in 100 µL of Staining Buffer containing the fluorochrome-conjugated anti-pSTAT antibody at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with 200 µL of Staining Buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in 200 µL of Staining Buffer.

-

Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.

-

Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of the pSTAT signal in each sample.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cell-Based Assay

Caption: A stepwise workflow for the this compound cell-based assay.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Jak-IN-25 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-25 is a potent small molecule inhibitor of the Janus kinase (JAK) family, demonstrating high selectivity for TYK2, JAK1, and JAK2 over JAK3.[1][2] By targeting these critical enzymes, this compound effectively blocks the JAK/STAT signaling pathway, a central communication route for numerous cytokines and growth factors involved in immunity, inflammation, and cell proliferation.[3][4][5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders, making this compound a valuable tool for in vitro research and drug discovery.[7][8][9]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, and its ability to inhibit the JAK/STAT signaling cascade.

Data Presentation

The inhibitory activity of this compound against its primary kinase targets has been determined through in vitro enzymatic assays. Additionally, its potency in a more complex biological system is demonstrated by its inhibition of IL-12 signaling in human whole blood.

| Target | IC₅₀ (nM) | Biological System |

| TYK2 | 6 | Enzymatic Assay |

| JAK1 | 21 | Enzymatic Assay |

| JAK2 | 8 | Enzymatic Assay |

| JAK3 | 1051 | Enzymatic Assay |

| IL-12 Inhibition | 28 | Human Whole Blood |

Note: IC₅₀ values for this compound in specific cancer cell lines are not yet widely published. Researchers should perform dose-response experiments to determine the optimal concentration for their cell line of interest. As a starting point, concentrations ranging from 10 nM to 10 µM are often used for novel kinase inhibitors in initial cell-based assays.

Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in various cellular processes. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade[10]

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 379.37 g/mol ), dissolve 0.379 mg of the compound in 100 µL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay (MTT/CCK-8)

This protocol determines the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Cells of interest (e.g., A549, HeLa, Jurkat)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A common starting range is from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.